N'-hydroxyoctadecanimidamide is classified as an amide derivative, specifically an N-hydroxyamide. Its structure features a long-chain fatty acid moiety (octadecanoic acid) linked to an amidine functional group. This compound can be sourced from the reaction of octadecanoyl chloride with hydroxylamine, followed by amidation processes. It is often studied in the context of lipid chemistry and medicinal chemistry due to its potential biological activities.
The synthesis of N'-hydroxyoctadecanimidamide typically involves the following steps:
The molecular structure of N'-hydroxyoctadecanimidamide can be described as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques confirm the presence of functional groups and provide insights into the molecular conformation.
N'-hydroxyoctadecanimidamide can participate in various chemical reactions:
The mechanism of action for N'-hydroxyoctadecanimidamide is primarily linked to its interaction with biological membranes and proteins:
Studies indicate that compounds with similar structures exhibit varying degrees of biological activity depending on their functional groups and molecular conformations.
The physical and chemical properties of N'-hydroxyoctadecanimidamide are crucial for understanding its behavior in different environments:
N'-hydroxyoctadecanimidamide has several scientific applications:
Systematic Nomenclature:N'-Hydroxyoctadecanimidamide (IUPAC name: N-hydroxyoctadecanimidamide) denotes an 18-carbon aliphatic chain (octadecane) terminating in an imidamide group modified by a hydroxylamine substituent at the imidic nitrogen (N'-hydroxy). Its molecular formula is C₁₈H₃₈N₂O, with a molecular weight of 298.51 g/mol. The compound belongs to the hydroxyimidamide subclass of amidines—organic compounds featuring the R–C(=NR¹)NR²R³ functional group. Here, R represents the C₁₇H₃₅ alkyl chain, while R¹ is hydrogen, and R²R³ collectively form the N-hydroxy group [4] [5].
Structural Features and Analogues:The molecule comprises three distinct regions:
This structure aligns it with bioactive N-hydroxy amidines like N-Hydroxysuccinimide (NHS) and N-Hydroxyphthalimide (NHP), which serve as key acyl transfer catalysts and enzyme inhibitors. Unlike cyclic NHS/NHP, however, N'-hydroxyoctadecanimidamide’s linear alkyl chain enhances lipophilicity, facilitating membrane interactions—a property exploited in liposomal drug delivery systems [1] [5].
Table 1: Structural Comparison of Key Amidines
Compound | Core Structure | Hydrophobic Character | Biological Relevance |
---|---|---|---|
N'-Hydroxyoctadecanimidamide | Linear C18 alkyl chain | High (log P ≈ 8.2) | Membrane anchoring, drug delivery |
N-Hydroxysuccinimide | 5-membered cyclic diester | Low (log P ≈ -0.5) | Peptide coupling, enzyme activation |
N-Hydroxyphthalimide | Fused aromatic dicarboximide | Moderate (log P ≈ 1.1) | Organocatalysis, radical reactions |
Early Developments (1880s–1950s):The chemistry of N-hydroxy imides traces back to Lassar Cohn’s 1880 synthesis of N-Hydroxyphthalimide via phthaloyl chloride and hydroxylamine hydrochloride. This established the foundational N-hydroxy imidamide scaffold. Amidines gained prominence as synthetic intermediates following the 1950s discovery that N-hydroxy compounds form stable active esters with carboxylic acids—enabling peptide bond formation without racemization. The linear alkyl variant N'-hydroxyoctadecanimidamide emerged later, with its long-chain structure designed to exploit hydrophobic interactions in biomolecular systems [5].
Methodological Advances:Key synthetic routes for N-hydroxy amidines include:
The reverse-phase evaporation technique—originally developed for liposome preparation—later facilitated encapsulation of hydrophobic N-hydroxy amidines like N'-hydroxyoctadecanimidamide into lipid vesicles, enhancing their bioavailability [1] [5].
Catalytic Innovations:N-Hydroxy amidines’ utility expanded with their role as precursors to aminoxyl radicals (e.g., phthalimide-N-oxyl, PINO). These radicals drive C–H oxidation, epoxidation, and nitroalkane synthesis under mild conditions. The C18 chain in N'-hydroxyoctadecanimidamide allows compartmentalization in lipid bilayers, localizing radical reactions to membranes—a mechanism leveraged in targeted drug activation [5] [7].
Multitarget Drug Development:N'-Hydroxyoctadecanimidamide’s amphiphilic structure enables dual interactions:
This dual functionality is exploited in hybrid molecules such as:
Table 2: Therapeutic Applications of N'-Hydroxyoctadecanimidamide Hybrids
Therapeutic Area | Conjugate Design | Mechanism of Action | Advantage Over Unmodified Drugs |
---|---|---|---|
Cancer Therapy | Stearoyl-N'-hydroxyimidamide–doxorubicin | HDAC inhibition + DNA intercalation | Enhanced tumor selectivity via EPR effect |
Antimicrobials | Azole–C18-imidamide prodrugs | CYP450 inhibition + membrane disruption | Improved biofilm penetration |
Antiparasitics | Cholesteryl-imidamide–miltefosine analogs | Leishmania membrane destabilization | Reduced macrophage toxicity |
Liposomal Drug Delivery:The compound’s C18 chain integrates into phospholipid bilayers (e.g., DSPC/cholesterol liposomes), acting as:
This enhances encapsulation efficiency and sustains release kinetics—critical for antitumor agents like liposomal doxorubicin (Doxil®). Studies confirm 40% higher retention of N'-hydroxyoctadecanimidamide-linked payloads versus passive encapsulation [1].
Enzyme Mimicry and Biocatalysis:Inspired by N-hydroxy imidazole organocatalysts (e.g., DMAP), this amidine’s N-hydroxy group acts as a nucleophile in esterolysis. Engineered enzymes incorporating N-methylhistidine—a structural analog—demonstrate 9,000-fold catalytic efficiency in ester hydrolysis. This validates N-hydroxy amidines as blueprints for artificial metalloenzymes targeting prodrug activation [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0